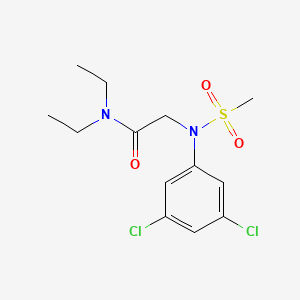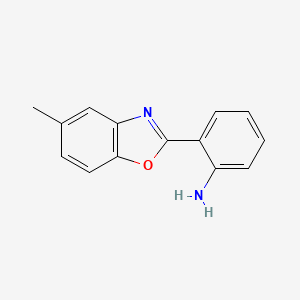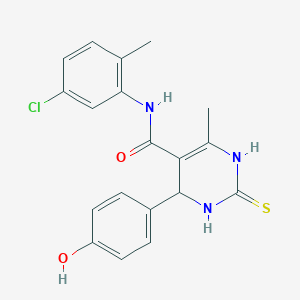
N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DCMG belongs to the class of glycine transporter inhibitors and has been studied extensively for its ability to modulate neurotransmitter activity in the central nervous system. In
作用機序
DCMG functions as a glycine transporter inhibitor, which means that it blocks the reuptake of glycine into presynaptic neurons. This leads to increased levels of glycine in the synapse, which in turn enhances NMDA receptor function. NMDA receptors are involved in various neurological processes, including learning, memory, and synaptic plasticity. By enhancing NMDA receptor function, DCMG has the potential to modulate these processes and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that DCMG can modulate neurotransmitter activity in the central nervous system. Specifically, DCMG increases levels of glycine in the synapse, which enhances NMDA receptor function. This mechanism of action has been implicated in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Additionally, DCMG has been shown to have anxiolytic and antinociceptive effects in animal models.
実験室実験の利点と制限
DCMG has several advantages for lab experiments. It is a highly specific glycine transporter inhibitor, which means that it can be used to study the role of glycine in various neurological processes. Additionally, DCMG has been shown to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for further development as a therapeutic agent.
One limitation of DCMG is its relatively low potency compared to other glycine transporter inhibitors. Additionally, DCMG has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DCMG. One potential avenue of research is the development of more potent glycine transporter inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of DCMG and its potential therapeutic applications in various neurological disorders. Finally, the development of more water-soluble formulations of DCMG could improve its utility as a therapeutic agent.
合成法
The synthesis of DCMG involves a multi-step process that begins with the reaction of 3,5-dichloroaniline with diethyl malonate to produce the intermediate 3,5-dichlorophenylmalonic acid diethyl ester. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with N-methyl-N-(methylsulfonyl)glycine to yield DCMG.
科学的研究の応用
DCMG has been studied extensively for its potential therapeutic applications in various neurological disorders. Studies have shown that DCMG can modulate glycine transporter activity, leading to increased levels of glycine in the synapse, which in turn enhances NMDA receptor function. This mechanism of action has been implicated in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
特性
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-4-16(5-2)13(18)9-17(21(3,19)20)12-7-10(14)6-11(15)8-12/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHFSFCHGAYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)
![2-cyclopropyl-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178697.png)

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)

![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178731.png)
![ethyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5178737.png)
![5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoic acid](/img/structure/B5178741.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5178743.png)
![N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5178767.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
